![molecular formula C14H18ClNO3 B2967585 N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide CAS No. 2411269-45-7](/img/structure/B2967585.png)
N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide, commonly known as BDBCP, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDBCP has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mécanisme D'action
BDBCP acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing its degradation of endocannabinoids. This results in an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects
BDBCP has been found to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, making it a potential candidate for the development of pain medications. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, BDBCP has been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDBCP is its potency as an inhibitor of FAAH. It has been found to be more potent than other FAAH inhibitors, making it a valuable tool for researchers in the field of biochemistry and pharmacology. However, one of the limitations of BDBCP is its potential for off-target effects. It has been found to inhibit other enzymes besides FAAH, which can lead to unintended physiological effects.
Orientations Futures
There are several future directions for the study of BDBCP. One area of research is the development of BDBCP analogs with improved potency and selectivity for FAAH. Another area of research is the investigation of the potential therapeutic benefits of BDBCP in various disease states. Additionally, the study of the biochemical and physiological effects of BDBCP can provide insights into the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of BDBCP involves the reaction of 2-chloropropanoyl chloride with 4-(1,3-benzodioxol-5-yl)butan-2-amine in the presence of a base. The reaction results in the formation of BDBCP as a white crystalline solid. The purity of the compound can be enhanced through recrystallization.
Applications De Recherche Scientifique
BDBCP has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain perception, appetite regulation, and immune function. The inhibition of FAAH by BDBCP leads to an increase in endocannabinoid levels, which can have various therapeutic benefits.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9(16-14(17)10(2)15)3-4-11-5-6-12-13(7-11)19-8-18-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMMQDMMCUOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-dioxaindan-5-yl)butan-2-yl]-2-chloropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

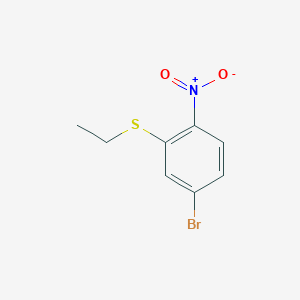
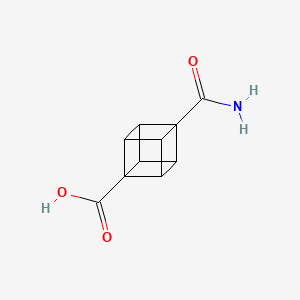
![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)
![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)
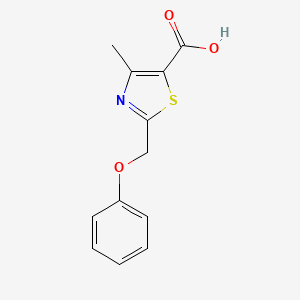
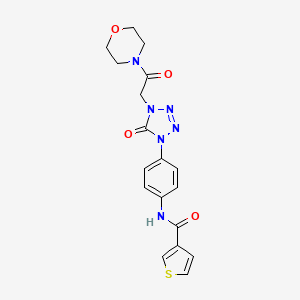
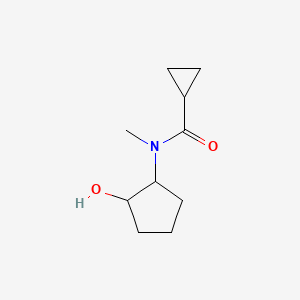

![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)
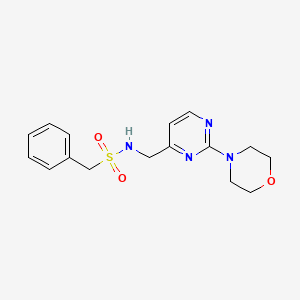
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)
![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)